4-Amino-3-(boc-amino)-tetrahydro-2H-pyran
Overview
Description
4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is a compound that features a tetrahydropyran ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran typically involves the protection of an amino group using tert-butoxycarbonyl (Boc) protection. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (CH2Cl2) or ethanol (EtOH) .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(boc-amino)-tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (CH2Cl2) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the electrophile used, resulting in various substituted tetrahydropyran derivatives.
Deprotection Reactions: The major product is the free amine, 4-amino-tetrahydro-2H-pyran.
Scientific Research Applications
4-Amino-3-(boc-amino)-tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran depends on its specific application. In general, the compound can act as a nucleophile in substitution reactions, where the amino group attacks an electrophilic center. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the reactive amine group when needed.
Comparison with Similar Compounds
Similar Compounds
4-Amino-tetrahydro-2H-pyran: Lacks the Boc protecting group, making it more reactive but less stable.
3-(Boc-amino)-tetrahydro-2H-pyran: Similar structure but with the Boc group on a different position, affecting its reactivity and applications.
Uniqueness
4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is unique due to the presence of both an amino group and a Boc-protected amino group on the same tetrahydropyran ring. This dual functionality allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-(4-aminooxan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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